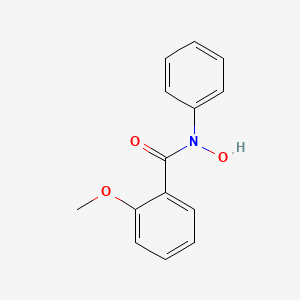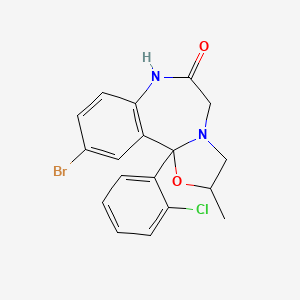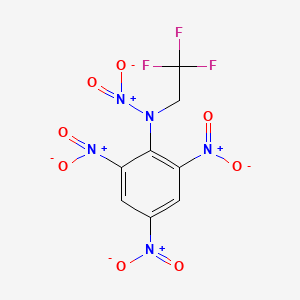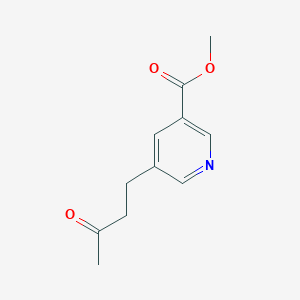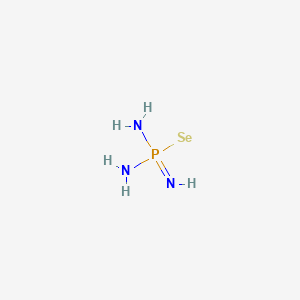
1-Bromocyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromocyclohepta-1,3,5-triene is an organic compound with a seven-membered ring structure containing three double bonds and a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the bromination of cyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 7-hydroxycyclohepta-1,3,5-triene.
Addition Reactions: The double bonds in the ring can participate in addition reactions with electrophiles, such as hydrogen halides, resulting in the formation of dihalo derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield cycloheptane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like hydroxide ions or amines in polar solvents.
Addition Reactions: Hydrogen halides or other electrophiles in non-polar solvents.
Oxidation Reactions: Oxidizing agents like peracids or ozone.
Reduction Reactions: Reducing agents such as hydrogen gas with a metal catalyst.
Major Products:
Substitution: 7-Hydroxycyclohepta-1,3,5-triene.
Addition: Dihalo derivatives.
Oxidation: Epoxides.
Reduction: Cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Bromocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromocyclohepta-1,3,5-triene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds in the ring participate in addition reactions. The compound’s reactivity is influenced by the stability of the resulting carbocation intermediates and the aromatic nature of the cycloheptatriene ring .
Comparación Con Compuestos Similares
Cyclohepta-1,3,5-triene: Lacks the bromine atom but shares the same ring structure and double bonds.
7-Hydroxycyclohepta-1,3,5-triene: A hydroxyl-substituted derivative of cycloheptatriene.
Dihalocycloheptatrienes: Compounds with two halogen atoms added to the cycloheptatriene ring.
Uniqueness: 1-Bromocyclohepta-1,3,5-triene is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in various chemical transformations. Its ability to undergo both substitution and addition reactions distinguishes it from other similar compounds .
Propiedades
Número CAS |
32743-67-2 |
|---|---|
Fórmula molecular |
C7H7Br |
Peso molecular |
171.03 g/mol |
Nombre IUPAC |
1-bromocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7Br/c8-7-5-3-1-2-4-6-7/h1-5H,6H2 |
Clave InChI |
XTFBPCRZHBLPLC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


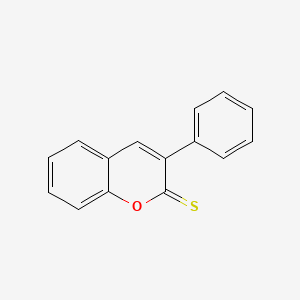
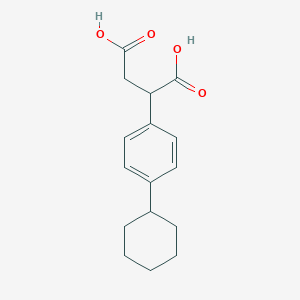


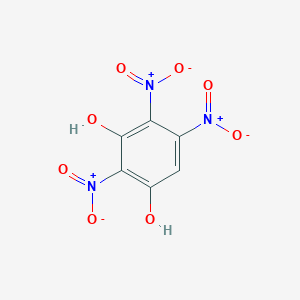
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
